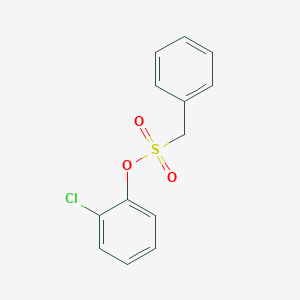

2-Chlorophenyl phenylmethanesulfonate

Description

Properties

IUPAC Name |

(2-chlorophenyl) phenylmethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c14-12-8-4-5-9-13(12)17-18(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTWNXSXVOKPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400804 | |

| Record name | 2-chlorophenyl phenylmethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62162-73-6 | |

| Record name | 2-chlorophenyl phenylmethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Phenylmethanesulfonate Derivatives

Electrophilic Nature of the Sulfonate Ester Moiety

The sulfonate ester group is a key functional group in organic chemistry, serving as an electrophilic partner in many synthetic reactions. researchgate.net The sulfonyl group, with its sulfur atom double-bonded to two oxygen atoms, is strongly electron-withdrawing. This inductive effect, combined with resonance stabilization of the resulting sulfonate anion, makes the carbon atom attached to the sulfonate oxygen an electrophilic center. youtube.comyoutube.com

This inherent electrophilicity renders sulfonate esters susceptible to attack by nucleophiles. researchgate.net The stability of the sulfonate anion as a leaving group is a critical factor in these reactions. The conjugate acids of sulfonate anions are strong acids, analogous to sulfuric acid, which means the anions themselves are weak bases and therefore excellent leaving groups. youtube.comyoutube.com The negative charge on the sulfonate anion is delocalized across the three oxygen atoms through resonance, further contributing to its stability. youtube.comyoutube.com

The general structure of a sulfonate ester involves a sulfonyl group (R-SO2-) bonded to an alkoxy group (-OR'). The reactivity of these esters in nucleophilic substitution reactions is well-documented, where the sulfonate acts as the leaving group and the alkyl or aryl group acts as the electrophile. researchgate.netyoutube.com

Nucleophilic Substitution Pathways Involving Methanesulfonate (B1217627) as a Leaving Group

The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting methanesulfonate anion. nih.govresearchgate.net This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group. Nucleophilic substitution reactions involving methanesulfonates can proceed through either intermolecular or intramolecular pathways.

In intermolecular nucleophilic substitution, an external nucleophile attacks the electrophilic carbon atom bearing the methanesulfonate group, leading to the displacement of the methanesulfonate anion. libretexts.orglibretexts.org These reactions typically follow an SN2 mechanism, which involves a single, concerted step where the nucleophile attacks as the leaving group departs. libretexts.orgnih.gov This process results in the inversion of stereochemistry at the electrophilic carbon. libretexts.org

The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the substrate, the leaving group, and the solvent. nih.govdalalinstitute.com Stronger nucleophiles generally lead to faster reaction rates. youtube.com The structure of the substrate also plays a crucial role; for instance, sterically hindered substrates may react more slowly. nih.govresearchgate.net

Aryl methanesulfonates can also undergo nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of the methanesulfonate group. masterorganicchemistry.com This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Intramolecular rearrangements involving sulfonate esters can occur, a notable example being the Fries rearrangement. In this reaction, a phenyl acetate (B1210297) can rearrange to form o- and p-hydroxy acetophenone (B1666503) in the presence of a Lewis acid like anhydrous aluminum chloride. doubtnut.com While this example involves an acetate, similar intramolecular rearrangements can be envisaged for phenylmethanesulfonate (B8461500) derivatives under appropriate conditions.

Another type of intramolecular process is the formation of cyclic products. For example, the reaction of certain substrates with alcoholates can lead to the formation of oxetane (B1205548) derivatives through an initial nucleophilic attack on the sulfur atom, followed by an intramolecular nucleophilic substitution. nih.govresearchgate.net Studies have also shown that aryl(sulfonyl)amino groups can act as effective leaving groups in intramolecular substitution reactions with various nucleophiles. acs.org Furthermore, rearrangements of arylsulfamates and sulfates to para-sulfonyl anilines and phenols have been investigated, proceeding through an intermolecular mechanism. core.ac.uknih.gov

Reduction Reactions of Aryl Methanesulfonates

Aryl methanesulfonates can undergo reduction, leading to the cleavage of the carbon-oxygen or sulfur-oxygen bond. These reductions can be achieved using various reducing agents and can proceed through different mechanistic pathways.

Hydride reagents are commonly used for the reduction of sulfonate esters. chem-station.com Sodium hydride (NaH), typically known as a strong base, can also function as a reducing agent, particularly when combined with additives like lithium iodide (LiI) or sodium iodide (NaI). nih.gov This combination can effectively reduce various functional groups. nih.gov

The reduction of aryl methanesulfonates with sodium hydride can lead to products resulting from the cleavage of the S-O bond. cdnsciencepub.com In some cases, this reduction can produce dimeric sulfone-sulfonate esters. cdnsciencepub.com Other powerful hydride reagents like lithium aluminum hydride (LiAlH4) are also capable of reducing sulfonates by displacing them with a hydride ion. chem-station.com The choice of hydride reagent can influence the outcome of the reaction; for example, LiBHEt3 (Super-Hydride) is a particularly strong reducing agent often used for the displacement of sulfonates by hydrides. chem-station.com The synthesis of pinacolboronates from Grignard reagents and pinacolborane involves the elimination of hydridomagnesium bromide, showcasing hydride as a leaving group. researchgate.netorganic-chemistry.org

The reduction of aryl sulfonates can also proceed through a single-electron transfer (SET) mechanism. nih.govnih.govnih.gov In this process, an electron is transferred from a reducing agent to the aryl sulfonate, forming a radical anion intermediate. This intermediate can then undergo further reactions, such as bond cleavage.

Mechanistic studies on the Pd/C-catalyzed reduction of aryl sulfonates using a Mg-MeOH system suggest the involvement of a single-electron transfer from the Pd(0) center to the benzene (B151609) ring. nih.gov The addition of ammonium (B1175870) acetate was found to accelerate this reaction. nih.gov Similarly, the H2S-mediated reduction of aryl azides, a reaction used in H2S detection, has been shown to proceed via a mechanism where the hydrosulfide (B80085) anion acts as a one-electron reductant. nih.govnih.gov These examples highlight the importance of SET pathways in the reduction of various functional groups, a concept that is also relevant to the reduction of aryl methanesulfonates.

Carbon-Oxygen and Sulfur-Oxygen Bond Cleavage Dynamics in Aryl Sulfonate Esters

Aryl sulfonate esters are recognized for their dual reactivity, primarily centered around the cleavage of either the carbon-oxygen (C–O) or the sulfur-oxygen (S–O) bond. nih.govrsc.org This distinct behavior allows them to serve as versatile intermediates in organic synthesis. The pathway followed, whether C–O or S–O scission, is largely dictated by the reaction conditions.

Traditionally, the facile cleavage of the C–O bond is exploited in transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org In these transformations, the arylsulfonate group acts as an effective leaving group, making aryl sulfonates valuable alternatives to aryl halides for constructing new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This reactivity has established them as useful protecting groups for phenols, owing to the robustness of the sulfonate group under various conditions. rsc.org

Conversely, activation and cleavage of the S–O bond represent a more novel mode of reactivity. nih.govnih.govrsc.org Research has demonstrated that under mild, light-induced conditions, the S–O bond of aryl sulfonate esters can be cleaved to generate sulfonyl radical intermediates. nih.govrsc.orgresearchgate.net This photochemical activation provides a pathway for utilizing these compounds as sulfonylating agents, for instance, in the synthesis of valuable vinyl sulfones from vinylarenes. nih.govnih.govrsc.org This contrasts with the typical transition-metal-catalyzed pathways where organosulfur components are usually discarded as byproducts. rsc.org The ability to selectively cleave the S–O bond opens up new synthetic possibilities, transforming what was once a byproduct into a useful reactive species. nih.gov

Transition-Metal-Catalyzed Transformations Involving Aryl Methanesulfonates

Aryl methanesulfonates (mesylates) have emerged as effective coupling partners in a variety of transition-metal-catalyzed transformations, often serving as substitutes for aryl halides. rsc.orgnih.gov The development of catalysts, particularly those based on palladium and nickel, has significantly broadened the scope of nucleophilic aromatic substitution reactions. uwindsor.caresearchgate.net These methods provide milder conditions for reactions that are otherwise difficult to achieve. uwindsor.ca

The utility of these transformations extends to the formation of carbon-heteroatom bonds, including C–O, C–N, and C–S bonds. uwindsor.caresearchgate.net For example, palladium-catalyzed reactions have been developed for the synthesis of aromatic amines, ethers, and sulfides from aryl halides and, by extension, aryl sulfonates. uwindsor.ca Nickel-catalyzed cross-coupling reactions have also proven effective; for instance, aryl mesylates can be coupled with thiophenols to form diaryl sulfides in high yields. researchgate.net

The general mechanism for these cross-coupling reactions typically involves an oxidative addition of the aryl sulfonate to the low-valent transition metal center, followed by transmetalation (or reaction with a nucleophile) and subsequent reductive elimination to yield the final product and regenerate the catalyst. researchgate.net The choice of ligand coordinated to the metal center is crucial for catalytic activity and can be tailored to the specific transformation. uwindsor.ca

SNAr Reactions for Diaryl Ether Formation

An efficient method for the synthesis of unsymmetrical diaryl ethers involves a tandem deprotection of aryl methanesulfonates and subsequent nucleophilic aromatic substitution (SNAr) with activated aryl halides. nih.gov This procedure can be effectively mediated by anhydrous potassium phosphate (B84403) (K₃PO₄) in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) as the solvent. nih.gov

The reaction proceeds by the in situ generation of a phenoxide from the corresponding aryl methanesulfonate, which then acts as the nucleophile, attacking the electron-deficient aromatic ring of the activated aryl halide to form the diaryl ether linkage. nih.gov This method is advantageous as it avoids the use of expensive cesium carbonate and toxic organic solvents often required in other procedures. nih.gov

A range of aryl methanesulfonates, including those with both electron-donating and electron-withdrawing substituents, can be used effectively. nih.gov Notably, even electron-poor aryl methanesulfonates, which are typically poor substrates in such reactions, react smoothly under these conditions to give the desired diaryl ethers in moderate to good yields. nih.gov

Table 1: Synthesis of Unsymmetric Diaryl Ethers via SNAr Reaction of Aryl Methanesulfonates and Aryl Halides

| Aryl Methanesulfonate (1) | Aryl Halide (3) | Product (4) | Yield (%) |

|---|---|---|---|

| 4-Nitrophenyl methanesulfonate | 4-Fluoronitrobenzene | Bis(4-nitrophenyl) ether | 89 |

| 4-Nitrophenyl methanesulfonate | 4-Chloronitrobenzene | Bis(4-nitrophenyl) ether | 78 |

| 4-Chlorophenyl methanesulfonate | 4-Fluoronitrobenzene | 4-Chloro-4'-nitrodiphenyl ether | 85 |

| Phenyl methanesulfonate | 4-Fluoronitrobenzene | 4-Nitrodiphenyl ether | 81 |

| 4-Methylphenyl methanesulfonate | 4-Fluorobenzonitrile | 4-Methyl-4'-cyanodiphenyl ether | 72 |

Data sourced from a study on the K₃PO₄-mediated synthesis of unsymmetrical diaryl ethers. nih.gov The reactions were conducted using aryl methanesulfonate (1.5 mmol), aryl halide (1.0 mmol), and K₃PO₄ (2 mmol) in [Bmim]BF₄ (3 mL). nih.gov

Influence of the 2-Chlorophenyl Substituent on Chemical Reactivity and Selectivity

The presence and position of substituents on the aromatic rings of sulfonate esters significantly influence their chemical reactivity and selectivity. A 2-chlorophenyl group, as in 2-chlorophenyl phenylmethanesulfonate, exerts a notable electronic effect. The chlorine atom is an electron-withdrawing group due to its high electronegativity, which impacts the electron density of the aromatic ring. wikipedia.org

In the context of nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups are crucial as they activate the aryl ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to break the aromaticity of the ring. wikipedia.org Therefore, the presence of the electron-withdrawing chloro group on the phenyl ring of the leaving group can facilitate this step.

For SNAr reactions where the 2-chlorophenyl group is part of the nucleophile precursor (i.e., 2-chlorophenoxide generated from the sulfonate), its electron-withdrawing nature decreases the nucleophilicity of the phenoxide. However, in the context of the aryl sulfonate acting as an electrophile in cross-coupling reactions, the 2-chloro substituent makes the aryl ring more electron-deficient and thus more susceptible to oxidative addition to a transition metal catalyst.

Computational Chemistry and Theoretical Modeling of 2 Chlorophenyl Phenylmethanesulfonate

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and energetics of 2-Chlorophenyl phenylmethanesulfonate (B8461500). These calculations are performed on the molecule in a vacuum or with solvent effects to approximate its behavior in different environments. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate various properties. researchgate.netnih.gov

Analysis of Electronic Structure and Reactivity Descriptors (e.g., LUMO Energies)

The electronic structure of 2-Chlorophenyl phenylmethanesulfonate is central to its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the electronegative oxygen and chlorine atoms create regions of negative potential, while the phenyl rings and the sulfur atom are generally more electron-deficient.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Chemical stability and reactivity |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure and flexibility of this compound are determined by performing a conformational analysis. The molecule possesses several rotatable bonds, primarily the C-O, S-O, and S-C bonds. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped. mdpi.com This exploration reveals the most stable, low-energy conformations (global and local minima) and the energy barriers between them. rsc.org The results of such an analysis are crucial for understanding how the molecule might fit into a binding site or interact with other molecules.

Force Field Development and Extension for Sulfonyl-Containing Compounds

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters describing the potential energy of the system. ethz.ch Standard biomolecular force fields often lack accurate parameters for less common chemical groups, such as the sulfonate ester moiety in this compound.

Significant effort has gone into extending existing force fields, like the CHARMM General Force Field (CGenFF), to include sulfonyl-containing compounds. nih.govresearchgate.netnih.gov This process involves:

Selection of Model Compounds: Smaller molecules that contain the key functional groups (e.g., sulfones, sulfonates, sulfonamides) are chosen for parameterization. nih.govnih.gov

Quantum Mechanical Calculations: High-level QM calculations are performed on these model compounds to obtain data on geometries, vibrational frequencies, and interaction energies with water. nih.gov

Parameter Optimization: Force field parameters (e.g., bond lengths, angles, dihedral terms, and partial atomic charges) are adjusted to reproduce the QM data and available experimental results, such as crystal structures and solvent densities. nih.gov

This rigorous parameterization ensures that simulations of molecules like this compound can accurately model their intramolecular and intermolecular interactions. researchgate.net

Predictive Modeling of Reaction Mechanisms and Pathways

Computational methods can be used to predict the likely reaction mechanisms for this compound. For instance, its role as a potential alkylating agent, due to the sulfonate being a good leaving group, can be investigated. nih.gov By modeling the transition states and calculating the activation energies for proposed reaction pathways, researchers can determine the most favorable mechanism. This is valuable in understanding its potential metabolism or its function as a synthetic reagent.

In Silico Studies of Molecular Interactions in Biological Systems

In silico techniques, particularly molecular docking and MD simulations, are employed to predict and analyze how this compound might interact with biological macromolecules like proteins or nucleic acids. bioscipublisher.comnih.gov

Molecular docking predicts the preferred binding orientation of the molecule within the active site of a target protein. scielo.br This provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov Following docking, MD simulations can be run on the protein-ligand complex to assess the stability of the binding pose and to observe any conformational changes induced by the ligand. mdpi.com These studies are foundational in drug discovery for identifying potential biological targets and understanding the molecular basis of the compound's activity. nih.gov

Applications in Chemical Biology and Advanced Materials Science Research Focus

Design of Chemical Tools for Interrogating Biological Systems

The development of sophisticated chemical tools is paramount for probing the intricate workings of biological systems. orgsyn.org These tools allow for the precise manipulation and observation of cellular processes, providing insights that are often unattainable through traditional biological methods. The design of such molecules frequently involves the strategic incorporation of specific functional groups to enable desired interactions or reactions within a cellular environment.

Esterification Strategies for Functional Enzyme Delivery into Cells

The delivery of functional proteins, such as enzymes, into living cells represents a significant challenge in chemical biology. The cell membrane is a formidable barrier that largely prevents the passive diffusion of large macromolecules. Esterification is one of a variety of chemical modification strategies being explored to overcome this barrier. While the direct application of 2-Chlorophenyl phenylmethanesulfonate (B8461500) in this specific context is not yet documented in publicly available research, the underlying chemical principles of sulfonate esters are relevant.

Sulfonate esters, formed from the reaction of a sulfonyl chloride with an alcohol, are a class of organic compounds with diverse applications. wikipedia.orgresearchgate.net The formation of 2-Chlorophenyl phenylmethanesulfonate would theoretically involve the reaction of phenylmethanesulfonyl chloride with 2-chlorophenol (B165306).

| Reactant 1 | Reactant 2 | Product |

| Phenylmethanesulfonyl chloride | 2-Chlorophenol | This compound |

This esterification would yield the target compound. The properties of such a molecule, particularly its lipophilicity, could be tailored by the choice of the constituent alcohol and sulfonic acid. Increased lipophilicity can, in some cases, facilitate the passage of molecules across the lipid-rich cell membrane. However, research specifically detailing the synthesis and use of this compound for enzyme delivery is not currently available.

Emerging Applications in Materials Science

The field of materials science continuously seeks novel compounds to create materials with enhanced properties. The unique electronic and structural features of specifically substituted aromatic compounds can be harnessed for various advanced applications.

Utilization in Ionic Liquid Systems for Organic Reactions

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and catalysts for a wide array of organic reactions. researchgate.netnj.gov Their negligible vapor pressure, high thermal stability, and tunable solvency make them attractive alternatives to volatile organic solvents. nj.gov The performance of an ionic liquid system can be significantly influenced by the nature of its constituent ions and any additives.

While direct studies on the use of this compound in ionic liquids are not found in the current body of scientific literature, the principles of using related compounds in such systems can be considered. For instance, the synthesis of various organic compounds, including sulfones, has been successfully carried out in ionic liquids. google.com These reactions often benefit from the unique reaction environment provided by the ionic liquid, which can enhance reaction rates and selectivity. bldpharm.com

Further empirical research is necessary to determine if this compound offers any specific advantages in the context of ionic liquid-based organic synthesis.

Spectroscopic and Structural Characterization Methodologies for 2 Chlorophenyl Phenylmethanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental ¹H NMR, ¹³C NMR, and advanced two-dimensional NMR data for 2-Chlorophenyl phenylmethanesulfonate (B8461500) are not present in the surveyed scientific literature.

Specific chemical shifts, coupling constants, and multiplicity data for the protons of 2-Chlorophenyl phenylmethanesulfonate are not available.

The characteristic chemical shifts for the carbon atoms within this compound have not been reported in available literature.

There are no published studies utilizing advanced 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum detailing the vibrational frequencies of the functional groups in this compound is not available in the public record.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Published mass spectrometry data, including molecular mass determination and fragmentation patterns for this compound, could not be found.

X-ray Crystallography for Solid-State Structure Determination

There are no reports of the single-crystal X-ray diffraction analysis of this compound, and therefore, its solid-state structure remains undetermined.

Research on this compound Remains Limited

Despite the specificity of its chemical structure, publicly available scientific literature lacks detailed research on the spectroscopic and structural characterization of this compound. Similarly, specific analytical methodologies for its detection and quantification in various research matrices have not been extensively documented in accessible scholarly sources.

This scarcity of information prevents a detailed discussion on its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are fundamental for its structural elucidation. Consequently, creating data tables of its characteristic spectral peaks and shifts is not feasible at this time.

Furthermore, the absence of published research extends to the analytical methods for its detection and quantification. There are no established protocols or research findings on the techniques used to identify and measure the concentration of this compound in various experimental or environmental samples.

This lack of available data highlights a potential area for future chemical research. The synthesis and subsequent characterization of this compound would be a necessary first step to enable further studies into its properties and potential applications. Without such foundational research, a detailed scientific article focusing solely on this compound cannot be constructed.

Environmental Fate and Degradation Pathways of Phenylmethanesulfonate Esters

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 2-chlorophenyl phenylmethanesulfonate (B8461500), the primary abiotic degradation pathways are hydrolysis and photodegradation.

The hydrolysis of sulfonate esters, the functional group present in 2-chlorophenyl phenylmethanesulfonate, is a key abiotic degradation pathway in aqueous environments. The rate of hydrolysis is significantly influenced by the pH of the surrounding water. acs.orgresearchgate.netacs.org

Research on related methanesulfonate (B1217627) esters has shown that the hydrolysis of the sulfonate ester group is less affected by changes in pH in the neutral to slightly alkaline range (pH 7-8) compared to carboxylate esters. acs.orgresearchgate.netacs.org The hydrolysis in this range is primarily driven by the water rate. acs.orgresearchgate.net However, under more basic conditions, the hydrolysis of the arylsulfonate ester group can occur, leading to the formation of the corresponding phenol. acs.org The reaction with pure water is generally slow and is often catalyzed by the presence of dilute acids. chemguide.co.uk The general mechanism for acid-catalyzed hydrolysis involves the protonation of the ester, making it more susceptible to nucleophilic attack by water. chemguide.co.uk Conversely, alkaline hydrolysis involves the direct attack of hydroxide (B78521) ions on the ester. chemguide.co.uk

The stability of the sulfonate leaving group, a result of charge delocalization through resonance, makes sulfonate esters good leaving groups in nucleophilic substitution reactions, including hydrolysis. periodicchemistry.com This intrinsic property suggests that hydrolysis is a relevant environmental fate process for this compound.

Table 1: Factors Influencing Hydrolysis of Sulfonate Esters

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Rate is dependent on pH; generally faster in acidic or alkaline conditions compared to neutral. | acs.orgresearchgate.netacs.orgchemguide.co.uk |

| Temperature | Higher temperatures increase the rate of hydrolysis. | acs.org |

| Catalysts | Presence of dilute acids or bases can catalyze the reaction. | chemguide.co.uk |

Photodegradation, the breakdown of molecules by light, represents another significant abiotic degradation route for aromatic compounds like this compound. The presence of a chromophore, the phenyl ring, allows for the absorption of ultraviolet (UV) radiation from sunlight.

Recent studies have demonstrated that the S–O bond in aryl sulfonate esters can be cleaved under mild, light-induced conditions. rsc.org This process can lead to the formation of sulfonyl radical intermediates, which are highly reactive and can undergo further reactions. rsc.org This novel mode of S–O bond activation suggests that direct photolysis in sunlit surface waters could contribute to the degradation of this compound. The cleavage of the ester bond would result in the formation of separate phenylsulfonate and chlorophenol-derived species, which would then be subject to further degradation.

Biotic Degradation Processes

Biotic degradation relies on the metabolic activities of microorganisms, such as bacteria and fungi, to break down organic compounds. The ester linkage in this compound is a potential target for microbial enzymatic attack.

The degradation of complex esters, such as polyester (B1180765) polyurethanes, by microorganisms is well-documented and is primarily attributed to the enzymatic hydrolysis of ester bonds. nih.gov Fungi, in particular, are known to be effective in the degradation of such polymers. nih.gov It is plausible that similar microbial communities could adapt to degrade phenylmethanesulfonate esters.

The key to the biotic degradation of this compound is the enzymatic cleavage of the phenylmethanesulfonate ester bond. Esterases are a class of hydrolase enzymes that split esters into an acid and an alcohol. These enzymes are ubiquitous in biological systems.

Chymotrypsin, a digestive enzyme, has been shown to catalyze the hydrolysis of phenyl esters. nih.gov Lipases, another class of esterases, have been used for the enzymatic resolution of α-sulfinyl esters, demonstrating their ability to act on sulfur-containing esters. nih.gov Microbial degradation of polyesters is also mediated by esterases, which hydrolyze the ester linkages in the polymer chain. nih.gov This body of evidence suggests that microbial esterases are capable of cleaving the ester bond in this compound, initiating its biodegradation. The cleavage would likely yield phenylmethanesulfonic acid and 2-chlorophenol (B165306).

Table 2: Enzymes Potentially Involved in Ester Bond Cleavage

| Enzyme Class | Action | Relevance | Reference |

| Esterases | Catalyze the hydrolysis of ester bonds. | Primary enzymes for initiating biodegradation of ester-containing compounds. | nih.gov |

| Lipases | A subclass of esterases that hydrolyze fats and other esters. | Shown to act on sulfur-containing esters. | nih.gov |

| Chymotrypsin | A protease with esterase activity. | Capable of hydrolyzing phenyl esters. | nih.gov |

Identification and Characterization of Environmental Degradation Products

The identification of degradation products is crucial for a complete understanding of a compound's environmental fate and potential ecotoxicity. Based on the known abiotic and biotic degradation pathways of related compounds, the primary degradation products of this compound are expected to be:

Phenylmethanesulfonic acid: Formed from the cleavage of the ester bond.

2-Chlorophenol: The chlorinated aromatic alcohol released upon ester hydrolysis.

Following the initial cleavage, these primary degradation products would likely undergo further transformation. 2-Chlorophenol, for example, is a known environmental pollutant that can be further degraded by various microorganisms. acs.org The degradation of 2-chlorophenol often proceeds through the formation of chlorocatechols, which are then subject to ring cleavage. acs.org

The ultimate fate of the sulfur atom is likely the formation of sulfate (B86663) under aerobic conditions. The complete mineralization of the compound would result in the formation of carbon dioxide, water, chloride, and sulfate. However, without specific experimental data for this compound, the exact degradation pathway and the potential for the formation of persistent intermediate metabolites remain to be determined.

Influence of Environmental Factors on Degradation Kinetics and Pathways

The environmental persistence and ultimate fate of phenylmethanesulfonate esters, such as this compound, are intricately linked to a variety of environmental factors. These factors govern the rates and pathways of both abiotic and biotic degradation processes. Key environmental variables that exert significant influence include pH, temperature, sunlight, and the presence of metabolically capable microorganisms.

Hydrolysis: One of the principal abiotic degradation routes for esters in aquatic environments is hydrolysis. The rate of this chemical breakdown is highly sensitive to the pH of the surrounding medium. Ester hydrolysis can be catalyzed by both acids and bases, and for many esters, the degradation rate is at its minimum in the neutral pH range, accelerating under both acidic and alkaline conditions.

For example, research on phenolic esters has demonstrated that the rate of hydrolysis is slowest at an acidic pH of around 2 and increases as the solution becomes more alkaline, eventually stabilizing between pH 5.8 and 7.0. africaresearchconnects.com In a similar vein, studies on certain β-lactam antibiotics have shown that base-catalyzed hydrolysis proceeds at a significantly faster rate than hydrolysis under acidic or neutral conditions. nih.gov This suggests that in alkaline soils or water bodies, hydrolysis could be a major degradation pathway for this compound.

Temperature is another critical factor influencing hydrolysis kinetics. In line with general chemical reaction principles, an increase in temperature typically accelerates the rate of hydrolysis. For instance, a 10°C rise in temperature has been observed to increase the hydrolysis rates of some antibiotics by a factor of 2.5 to 3.9. nih.gov This indicates that the degradation of phenylmethanesulfonate esters via hydrolysis would likely be more rapid in warmer climates or during seasonal temperature increases.

Interactive Data Table: Effect of pH and Temperature on the Hydrolysis Half-life of Selected Esters (Analogous Compounds)

| Compound | pH | Temperature (°C) | Half-life (days) | Reference |

|---|---|---|---|---|

| Cyclophosphamide | 4 | 20 | ~80 | nih.gov |

| Cyclophosphamide | 7 | 20 | ~80 | nih.gov |

| Cyclophosphamide | 9 | 20 | ~80 | nih.gov |

| Ampicillin | 7 | 25 | 27 | nih.gov |

| Cefalotin | 7 | 25 | 5.3 | nih.gov |

| Cefoxitin | 7 | 25 | 11 | nih.gov |

Photodegradation: The presence of sunlight can drive another significant abiotic degradation process known as photolysis, or photodegradation. This process involves the breakdown of a molecule upon absorbing light energy. For direct photolysis to occur, a molecule must contain a chromophore—a part of the molecule that absorbs light. The aromatic rings present in this compound are capable of absorbing ultraviolet (UV) radiation, which could lead to its degradation in sunlit surface waters and on the surface of soils. The efficiency of this process can be modulated by other substances in the environment that may act as photosensitizers, accelerating the degradation, or as quenchers, inhibiting it.

Microbial Degradation: The biodegradation of phenylmethanesulfonate esters is contingent upon the presence and activity of microorganisms that can metabolize these compounds. The chemical structure of this compound, featuring a chlorinated aromatic ring and a sulfonate group, may pose a challenge to microbial breakdown. The sulfonate group, while increasing water solubility, can also confer resistance to microbial degradation. Likewise, the chlorine atom on the phenyl ring can influence its biodegradability, with the rate and pathway of degradation often depending on the position and number of chlorine substituents.

The microbial degradation of chlorinated aromatic compounds has been observed under both aerobic and anaerobic conditions, although the specific metabolic pathways and the microbial consortia involved differ under these distinct redox conditions. clu-in.orgresearchgate.net For some chlorinated compounds, a key degradation process is co-metabolism, in which microorganisms fortuitously degrade the compound while utilizing another substrate for their primary growth and energy needs. clu-in.org

Interactive Data Table: Environmental Factors Influencing the Degradation of Related Compounds

| Factor | Influence on Degradation | Example from Related Compounds | Reference |

|---|---|---|---|

| pH | Affects hydrolysis rates; often faster in alkaline conditions. | The hydrolysis of p-chlorophenyl hydrogen succinate (B1194679) is pH-dependent. africaresearchconnects.com | africaresearchconnects.com |

| Temperature | Higher temperatures generally increase degradation rates (hydrolysis, microbial activity). | Hydrolysis rates of β-lactam antibiotics increase with rising temperature. nih.gov | nih.gov |

| Microbial Population | The presence of adapted microorganisms is essential for biodegradation. | The biodegradation of chlorinated solvents is dependent on specific microbial communities. clu-in.orgclu-in.org | clu-in.orgclu-in.org |

| Sunlight (UV radiation) | Can induce photodegradation of aromatic compounds. | Photolysis is a recognized degradation pathway for various aromatic compounds. | |

| Oxygen Availability | Dictates whether aerobic or anaerobic microbial degradation pathways are favored. | Chlorinated solvents are known to be degraded under both aerobic and anaerobic conditions. clu-in.orgresearchgate.net | clu-in.orgresearchgate.net |

Future Directions and Interdisciplinary Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Phenylmethanesulfonate (B8461500) Analogues

The traditional synthesis of sulfonate esters, often relying on the use of sulfonyl chlorides, presents several drawbacks, including the hazardous nature of the reagents and the generation of stoichiometric byproducts. The development of greener, more sustainable synthetic methodologies is a key area for future research.

Emerging strategies focus on minimizing waste, avoiding harsh reaction conditions, and utilizing renewable resources. One promising avenue is the development of catalytic methods that bypass the need for sulfonyl chlorides altogether. For instance, electro-oxidation has been demonstrated as a sustainable approach for the synthesis of arylsulfonate esters from readily available phenols and sodium arenesulfinates, proceeding under mild conditions without the need for external oxidants acs.org. Similarly, visible-light-induced syntheses are gaining traction. These methods can employ multicomponent reactions, for example, using arylazo sulfones, a sulfur dioxide surrogate, and alcohols, to produce a variety of sulfonic esters under mild conditions aip.org.

Another innovative approach involves the use of biocatalysis . Arylsulfate sulfotransferases have been identified that can catalyze the transfer of a sulfate (B86663) group to a range of acceptor molecules, including aromatic and aliphatic alcohols, under mild, aqueous conditions periodicchemistry.com. This enzymatic approach offers high selectivity and a significantly reduced environmental footprint.

Furthermore, the development of methods utilizing alternative, more stable starting materials is of high interest. For example, the "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry has been expanded to a fluorine-free "Sulfur Phenolate Exchange" (SuPhenEx) reaction. This method uses 4-nitrophenyl phenylmethanesulfonate as a starting material to exchange the nitrophenolate group with a variety of phenols and alcohols, often achieving quantitative yields rapidly at ambient temperatures rsc.org.

Future research in this area will likely focus on expanding the substrate scope of these novel methods, improving catalyst efficiency and recyclability, and developing one-pot procedures to further enhance the sustainability and economic viability of phenylmethanesulfonate analogue synthesis.

Deeper Mechanistic Elucidation through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the prediction of chemical behavior. While the general mechanism of sulfonylation is understood, finer details, particularly for newer catalytic systems, remain to be elucidated.

Advanced spectroscopic techniques are invaluable for probing reaction intermediates and transition states. Time-resolved spectroscopy, for instance, can provide insights into the dynamics of photochemical and other fast reactions on ultrafast timescales researchgate.net. For the characterization of sulfonate esters and their reaction products, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure and conformation in solution aip.orgenovatia.com. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can even reveal the spatial proximity of different parts of a molecule, which is crucial for understanding intermolecular interactions and reaction selectivity in complex environments like micelles periodicchemistry.com.

Mass spectrometry (MS) , particularly tandem MS, is essential for identifying and differentiating isomeric sulfonate esters and their byproducts eurjchem.com. High-resolution mass spectrometry (HRMS) allows for the accurate determination of elemental composition, confirming reaction pathways mdpi.com.

Complementing these experimental techniques, computational chemistry offers a powerful lens through which to view reaction mechanisms at the atomic level. Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to support the existence of pentavalent intermediates in the hydrolysis of sulfonate esters, challenging the previously held belief of a purely concerted mechanism acs.org. Density Functional Theory (DFT) calculations are also employed to investigate the electronic structure of reactants and transition states, helping to rationalize observed reactivity and guide the design of new catalysts and photoacid generators acs.org.

Future interdisciplinary research will likely involve the synergistic application of these advanced spectroscopic and computational methods to provide a more complete and dynamic picture of the reaction pathways of phenylmethanesulfonate analogues.

Rational Design Principles for Modulating Reactivity and Selectivity

The ability to fine-tune the reactivity and selectivity of sulfonate esters is crucial for their application in various fields, from organic synthesis to materials science. The rational design of these molecules hinges on a deep understanding of structure-reactivity relationships.

The reactivity of the sulfonate ester as a leaving group is a key parameter that can be modulated. This is largely influenced by the electronic properties of the substituents on both the sulfonyl and the phenyl portions of the molecule. Electron-withdrawing groups on the sulfonyl moiety, for example, increase the electrophilicity of the sulfur atom and stabilize the resulting sulfonate anion, making it a better leaving group researchgate.net. Conversely, electron-donating groups on the phenol-derived portion can influence the ease of C-O bond cleavage.

Steric effects also play a significant role in controlling reactivity and selectivity. Bulky substituents near the reaction center can hinder the approach of nucleophiles, leading to selective reactions at less sterically hindered positions acs.org. This principle is often exploited in the selective protection of one alcohol group in a polyol. The use of sterically hindered sulfonate protecting groups has been explored to modulate their stability towards various cleavage conditions aip.org.

The interplay of these electronic and steric effects can be systematically studied to develop a predictive framework for the behavior of different phenylmethanesulfonate analogues. This knowledge can then be applied to the design of molecules with specific properties, such as photoacid generators with high acid production efficiency and thermal stability acs.orgresearchgate.net. The Hammett equation and its extensions provide a quantitative framework for correlating substituent effects with reaction rates and equilibria, offering a powerful tool for rational design acs.org.

Future work in this area will focus on developing more sophisticated models that can accurately predict the reactivity and selectivity of sulfonate esters in a variety of reaction environments, enabling the design of bespoke molecules for specific applications.

Exploration of New Applications in Catalysis and Supramolecular Chemistry

The unique electronic and structural features of phenylmethanesulfonate analogues make them promising candidates for applications beyond their traditional role as protecting groups and synthetic intermediates.

In the field of catalysis , sulfonate esters can act as ligands for transition metals. The sulfonate group is generally considered a poor coordinating ligand; however, its presence can influence the electronic properties and solubility of a catalyst complex. There is potential to design novel ligands where the sulfonate moiety plays a key role in modulating catalytic activity or enabling reactions in aqueous media researchgate.net. Furthermore, sulfonate esters themselves can be used as precursors to sulfonyl radicals, which are valuable intermediates in a variety of catalytic transformations, including atom transfer radical addition (ATRA) reactions mdpi.com. The development of new catalytic systems that utilize sulfonate esters as either ligands or radical precursors is a fertile area for future research acs.orgchiba-u.jp.

In supramolecular chemistry , the sulfonate group is a versatile functional group for directing the self-assembly of molecules into well-defined nanostructures. As a hydrophilic and anionic group, it can drive the formation of amphiphilic structures such as micelles and vesicles when attached to a hydrophobic backbone aip.orgmdpi.com. Wedge-shaped molecules with a sulfonate group at the tip have been shown to self-assemble into lamellar and columnar liquid-crystalline phases researchgate.net. The ability to control the self-assembly of these molecules by tuning the structure of the hydrophobic part and the counterion of the sulfonate group opens up possibilities for the creation of novel functional materials, such as ion-conductive membranes and organized catalytic systems.

Future research will likely explore the synthesis of more complex phenylmethanesulfonate-containing architectures and investigate their self-assembly behavior and potential applications in areas such as drug delivery, sensing, and advanced materials.

Integrated Approaches for Understanding Environmental Transformations of Sulfonate Esters

As the use of sulfonate esters and their analogues expands, a comprehensive understanding of their environmental fate and potential transformations becomes increasingly important. An integrated approach that combines experimental studies with environmental modeling is necessary to assess their persistence, mobility, and potential for bioaccumulation and toxicity.

The hydrolysis of sulfonate esters is a key degradation pathway. Detailed kinetic and mechanistic studies of their hydrolysis under various environmental conditions (e.g., different pH and temperature) are crucial for predicting their environmental persistence acs.orgenovatia.comacs.org. While some sulfonate esters are relatively stable, others can hydrolyze to release the corresponding sulfonic acid and alcohol.

The biodegradation of sulfonate esters is another important transformation pathway. While the sulfonate group itself can be resistant to microbial degradation, certain enzymes have been identified that can cleave the S-O bond acs.org. Research into the microbial communities and enzymatic pathways responsible for the degradation of these compounds is essential for understanding their fate in soil and water systems.

Photodegradation can also contribute to the environmental transformation of phenylmethanesulfonate analogues, particularly those containing chromophores that absorb sunlight. Studies on the photochemical reactivity of these compounds can help to elucidate their degradation pathways in the presence of light periodicchemistry.com.

An integrated approach would involve laboratory studies to determine the rates and products of these transformation processes, followed by the use of this data in environmental fate models to predict the concentration and distribution of these compounds in different environmental compartments. Such an approach will be critical for ensuring the sustainable use of this important class of chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.